Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a type of boric acid ester intermediate with a benzene ring . It is also known as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Methyl Ester” and "3-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester" .
Synthesis Analysis
The compound can be obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Boric acid compounds like this are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular formula of C14H19BO4 and a molecular weight of 262.11 .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a closely related compound, has been synthesized through a three-step substitution reaction. This compound, along with other similar boric acid ester intermediates, has been characterized using FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures of these compounds have been confirmed using X-ray diffraction and further analyzed through density functional theory (DFT). This synthesis and structural analysis highlight the compound's relevance in advanced chemical research and its potential in various applications (Huang et al., 2021).
Photophysical Properties
The study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, which shares some structural similarities, involved investigating its photophysical properties in various solvents. This research is significant for understanding the luminescence properties of such compounds, which can be applied in areas like sensor technology and photodynamic therapy (Kim et al., 2021).
Application in Medicinal Chemistry
Compounds like BSIH, which contain the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, have been explored for their potential in medicinal chemistry. BSIH, a prodrug version of the metal chelator SIH, targets iron sequestration in cells under oxidative stress. This study provides insights into how such compounds can be modified for improved stability and efficacy, which could be relevant for the development of similar compounds for therapeutic purposes (Wang & Franz, 2018).
Boron-Containing Compounds in Chemistry
The synthesis of boron-containing compounds, such as the one being examined, plays a crucial role in organic chemistry. For example, boron-containing 2,4-disubstituted-phthalazin-1(2H)-one derivatives have been synthesized and characterized. These compounds' biological activities are currently under evaluation, indicating their potential in pharmacology and chemical synthesis (Das et al., 2011).
Mechanism of Action
Target of Action
Boronic acid esters like this compound are often used in various chemical reactions, including the suzuki-miyaura cross-coupling reaction .
Mode of Action
Boronic acid esters are generally known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms .
Biochemical Pathways
Boronic acid esters are often used in organic synthesis, suggesting that they may be involved in various biochemical pathways .
Pharmacokinetics
The properties of boronic acid esters can vary widely depending on their structure .
Result of Action
Boronic acid esters are often used in the synthesis of various organic compounds, suggesting that they may have a wide range of effects .
Action Environment
Boronic acid esters are generally sensitive to moisture, suggesting that they should be stored in a cool, dry, and well-ventilated condition .
Safety and Hazards
Future Directions
Boric acid compounds have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also have potential applications in the treatment of various diseases, including cancer . They can also be used as fluorescent probes to identify various substances . In addition, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
Properties
IUPAC Name |
methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-10(13(17)19-6)8-12(9-11)18-5/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLGLKWSVGSAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674934 | |
Record name | Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889654-06-2 | |
Record name | Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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